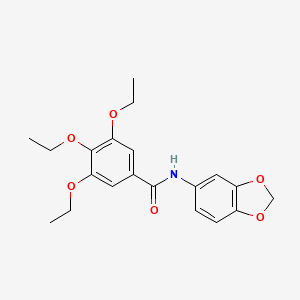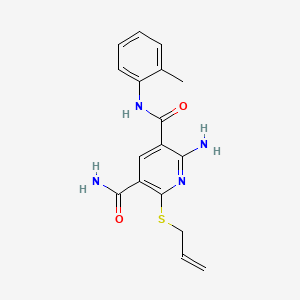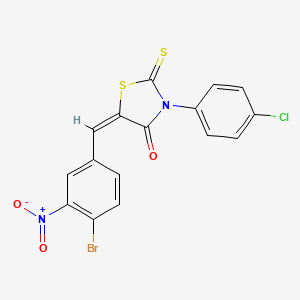![molecular formula C18H30N2O3S B4539516 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4539516.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions including aminohalogenation, as demonstrated in the unexpected synthesis of a novel compound through the reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to the formation of compounds with potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another approach includes the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, yielding derivatives with varied alkyl/aralkyl halides indicating a broad spectrum for synthesis methodologies (M. Abbasi, M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques, revealing intricate details about their crystalline structure and bonding configurations. For instance, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide was investigated using Hartree-Fock and density functional theory methods, providing insights into the harmonic vibrational frequencies and geometric parameters of the molecule (M. Karakaya, Y. Sert, S. Sreenivasa, P. A. Suchetan, Ç. Çırak, 2015).
Chemical Reactions and Properties
Chemical reactions involving N-aryl-2,5-dimethoxybenzenesulfonamides highlight the importance of sulfonamide moieties as pharmacophores. These reactions often result in the formation of compounds with varied supramolecular architectures, mediated by weak intermolecular interactions like hydrogen bonds, and have significant implications for pharmacological activities (K. Shakuntala, S. Naveen, N. K. Lokanath, P. A. Suchetan, M. Abdoh, 2017).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, crystalline structure, and melting points, are crucial for their applications. For example, the novel small molecule HIF-1 pathway inhibitor exhibits poor water solubility, indicating a need for further chemical modifications to optimize its pharmacological properties (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of sulfonamide compounds, are influenced by their molecular structure. The study of derivatives of N-aryl-hydroxybenzenesulfonamide, for instance, aimed at finding potent fasciolicides, underscores the importance of chemical properties in determining the utility of these compounds (Shen Jun-ju, 2004).
Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamic Simulation Studies
A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. This research highlights the potential of sulfonamide derivatives in corrosion inhibition, a crucial aspect in materials science and engineering (Kaya et al., 2016).
Structure-Activity Relationship in Cancer Therapeutics
Mun et al. (2012) investigated the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, revealing how chemical modifications can enhance pharmacological properties towards the development of cancer therapeutics. This suggests sulfonamide derivatives' potential in medicinal chemistry for designing new cancer treatment drugs (Mun et al., 2012).
Synthesis and Characterization of Sulfonamide Molecules
Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, showcasing the process of bringing new chemical entities from concept to characterization, which is fundamental in drug development and material science (Murthy et al., 2018).
Anticancer and Antiviral Activities
Research by Zareef et al. (2007) and Zhang et al. (2010) on benzensulfonamide derivatives indicates their potential in developing novel therapeutic agents with anticancer and antiviral activities. These studies underline the diverse biological activities of sulfonamide derivatives, suggesting their utility in designing drugs with specific biological targets (Zareef et al., 2007); (Zhang et al., 2010).
Propriétés
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-4-23-17-6-8-18(9-7-17)24(21,22)19-10-5-11-20-13-15(2)12-16(3)14-20/h6-9,15-16,19H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHVMHFHDPUJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CC(CC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-ethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide](/img/structure/B4539443.png)
![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4539445.png)
![3-[(4-chlorobenzyl)thio]propanohydrazide](/img/structure/B4539453.png)

![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4539479.png)



![4-chloro-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4539506.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4539512.png)
![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4539518.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4539522.png)

![N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4539537.png)